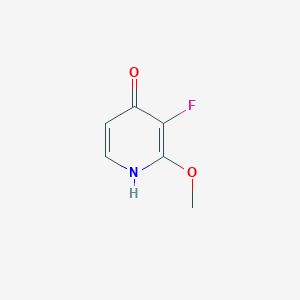

3-Fluoro-4-hydroxy-2-methoxypyridine

Descripción

Propiedades

IUPAC Name |

3-fluoro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBOOMOMNDATGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Fluoro-4-hydroxy-2-methoxypyridine CAS number 1227511-87-6 properties

An In-depth Technical Guide to 3-Fluoro-4-hydroxy-2-methoxypyridine (CAS: 1227511-87-6)

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-2-methoxypyridine, CAS Number 1227511-87-6, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will explore its core chemical and physical properties, anticipated spectroscopic signature, potential synthetic routes, and applications as a versatile building block in drug discovery. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this molecule.

Core Chemical Identity and Structure

3-Fluoro-4-hydroxy-2-methoxypyridine is a polysubstituted pyridine ring, a heterocyclic scaffold prevalent in a vast number of biologically active compounds.[1] The unique arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methoxy group—imparts a distinct reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[2]

| Identifier | Value |

| IUPAC Name | 3-fluoro-2-methoxypyridin-4-ol |

| CAS Number | 1227511-87-6[3] |

| Molecular Formula | C₆H₆FNO₂[3] |

| Molecular Weight | 143.12 g/mol [3] |

| SMILES | FC=1C(=NC=CC1O)OC[3] |

| MDL Number | MFCD16611067[3] |

Structural Analysis and Tautomerism

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridinone form. For the title compound, this equilibrium is between 3-fluoro-2-methoxypyridin-4-ol and 3-fluoro-2-methoxy-1H-pyridin-4-one. The position of this equilibrium can be influenced by the solvent, pH, and temperature. This tautomerism is a crucial consideration for its reactivity, as the two forms present different nucleophilic and electrophilic sites.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Characteristics

-

pKa: The pyridine nitrogen is basic, but its pKa is expected to be significantly lower than that of pyridine (5.23) due to the electron-withdrawing effects of the ortho-methoxy group and the fluoro group.[4] The hydroxyl group is acidic and can be deprotonated under basic conditions. The incorporation of fluorine can modulate the pKa of nearby functional groups, which can be a critical factor in improving bioavailability and receptor affinity in drug design.[5]

-

Solubility: The presence of the hydroxyl and methoxy groups, along with the pyridine nitrogen, suggests the potential for hydrogen bonding, which may confer some solubility in polar protic solvents. Its overall solubility will be a balance between these polar features and the hydrophobic nature of the pyridine ring.

-

Lipophilicity (LogP): The fluorine atom can increase lipophilicity in fluoro-arenes, a property that enhances membrane permeability.[5] The methoxy group also contributes to lipophilicity, while the hydroxyl group decreases it. The calculated XLogP3 for the related 4-Fluoro-2-methoxypyridine is 1.5, suggesting moderate lipophilicity.[6]

Anticipated Spectroscopic Profile

While specific spectra for this compound are not published, a predictive analysis based on its structure allows for the confident identification of its key spectroscopic features. This serves as a benchmark for researchers to validate the identity and purity of commercially sourced or synthesized material.[7]

| Technique | Anticipated Features |

| ¹H NMR | ~8.0-8.5 ppm: Aromatic proton (doublet or doublet of doublets, coupled to F).~6.5-7.5 ppm: Aromatic proton (doublet or doublet of doublets, coupled to F).Broad signal: -OH proton (chemical shift is solvent and concentration dependent).~3.9 ppm: Methoxy protons (-OCH₃, singlet, 3H). |

| ¹³C NMR | ~160-170 ppm: C-O and C-N carbons.~150-160 ppm: C-F (large ¹JCF coupling constant).~100-140 ppm: Other aromatic carbons (showing various JCF couplings).~55 ppm: Methoxy carbon (-OCH₃). |

| IR (cm⁻¹) | 3200-3600 (broad): O-H stretch.3000-3150: Aromatic C-H stretch.~1600: Aromatic C=C and C=N stretches.1050-1250: C-O (ether) and C-F stretches.[8] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z ≈ 143.12.Key Fragments: Loss of CH₃ (m/z ≈ 128), loss of OCH₃ (m/z ≈ 112). |

Synthesis and Reactivity

Reactivity Insights

The reactivity of 3-Fluoro-4-hydroxy-2-methoxypyridine is governed by the electronic interplay of its substituents.

-

Fluorine: Acts as a strong electron-withdrawing group via induction, influencing the acidity/basicity of the other groups and the susceptibility of the ring to nucleophilic attack.

-

Methoxy Group: An ortho/para director and an electron-donating group through resonance, though its inductive effect is electron-withdrawing. It can influence the basicity of the pyridine nitrogen.[4]

-

Hydroxyl Group: An electron-donating group that can be deprotonated to form a highly activated phenoxide-like species, facilitating electrophilic aromatic substitution. It is also a key site for O-alkylation or O-acylation reactions.

Proposed Synthetic Pathway

A definitive, published synthesis for this exact molecule is elusive. However, a plausible route can be constructed based on established methodologies for preparing substituted pyridines.[9] A logical approach would start from a readily available di-substituted pyridine and introduce the remaining functional groups sequentially.

Caption: Proposed synthetic workflow for the title compound.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a conceptual guide based on analogous transformations.[9][10] Researchers must optimize conditions.

Step 1: Nitration of 2-Amino-3-fluoropyridine

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add 2-Amino-3-fluoropyridine while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until TLC indicates consumption of the starting material.

-

Carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the crude product.

Step 2: Reduction and Deoxygenation

-

Dissolve the nitro-pyridine N-oxide intermediate in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder or perform catalytic hydrogenation (e.g., H₂, Pd/C).

-

Heat the mixture under reflux until the reaction is complete.

-

Filter the reaction mixture while hot to remove the catalyst or iron salts.

-

Concentrate the filtrate and purify the resulting aminohydroxypyridine.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

-

Dissolve the 2-Amino-3-fluoro-4-hydroxypyridine in an aqueous acidic solution (e.g., HBr) and cool to 0-5 °C.[9]

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature low.[9]

-

Add the resulting diazonium salt solution to a solution of copper(I) bromide.

-

Warm the mixture to drive the reaction to completion, then extract the product with an organic solvent.

Step 4: Methoxylation

-

Suspend the 2-Bromo-3-fluoro-4-hydroxypyridine in a solvent like methanol or DMF.

-

Add sodium methoxide (NaOMe) and a copper catalyst (e.g., CuI) if necessary.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Applications in Research and Drug Development

The true value of 3-Fluoro-4-hydroxy-2-methoxypyridine lies in its potential as a versatile chemical intermediate.

-

Scaffold for Medicinal Chemistry: Pyridine derivatives are a cornerstone of drug discovery.[1] The combination of a heterocyclic ring and fluorine atoms is a recurring and successful strategy in modern pharmaceuticals, appearing in a high percentage of recently FDA-approved drugs.[5]

-

Modulation of Properties: The fluorine atom can be used to block metabolic sites, improve pharmacokinetic properties, and enhance binding affinity to biological targets.[1]

-

Points for Diversification: The hydroxyl and methoxy groups, along with the pyridine ring itself, offer multiple sites for further chemical modification. The hydroxyl group is a particularly useful handle for introducing a wide range of functionalities through etherification or esterification, enabling the generation of large compound libraries for high-throughput screening.

Caption: Use as a building block in multi-step synthesis.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for CAS 1227511-87-6. The following recommendations are synthesized from SDS for structurally related fluorinated and methoxylated pyridines.[11][12][13][14]

| Aspect | Recommendation |

| Hazards | Likely harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11] May cause respiratory irritation.[11] |

| Handling | Use only in a well-ventilated area or outdoors.[15] Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[15] |

| PPE | Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields).[12] |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]IF ON SKIN: Wash with plenty of soap and water.[11]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[12][15] Store locked up.[11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11] |

Conclusion

3-Fluoro-4-hydroxy-2-methoxypyridine is a chemical entity with considerable potential for advanced organic synthesis and drug discovery. While comprehensive experimental characterization is sparse, its structural features—a fluorinated pyridine core functionalized with reactive hydroxyl and methoxy groups—mark it as a highly valuable building block. By understanding its inferred properties, anticipated reactivity, and potential synthetic pathways, researchers can effectively leverage this compound to construct novel molecules with tailored biological and physical properties, paving the way for new therapeutic agents and advanced materials.

References

View References

-

Fisher Scientific. SAFETY DATA SHEET for 3-Fluoro-4-methoxypyridine.

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for Pyridine.

-

Acros PharmaTech Limited. SAFETY DATA SHEET for 2-Fluoro-3-methoxypyridine.

-

Appchem. 3-fluoro-2-methoxypyridin-4-ol | 1227511-87-6.

-

Benchchem. An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine.

-

ChemicalBook. 3-FLUORO-2-METHOXYPYRIDINE - Safety Data Sheet (March 21 2026).

-

Sigma-Aldrich. SAFETY DATA SHEET (November 06 2025).

-

Thermo Fisher Scientific. 3-Fluoro-4-methoxypyridine, 97% 5 g.

-

ChemicalBook. 3-FLUORO-2-METHOXYPYRIDINE - Safety Data Sheet (March 21 2026).

-

Benchchem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.

-

BLD Pharm. 1227511-87-6|3-Fluoro-2-methoxypyridin-4-ol.

-

ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

-

MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.

-

Fluorochem. 4-Fluoro-2-methoxypyridine (CAS 96530-81-3).

-

PubChem. 4-Fluoro-2-methoxypyridine.

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [URL]([Link]

-

Guidechem. CAS No. 109613-98-1 (2-Bromo-3-fluoro-4-methoxypyridine) Synthetic Routes.

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR.

-

Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

-

Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

-

CLaME. Organic Chemistry Ir And Nmr Cheat Sheet.

-

PMC. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

-

ResearchGate. Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM).

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

-

Benchchem. A Comparative Analysis of 4-(Chloromethyl)-2-methoxypyridine NMR Spectra from Commercial Sources.

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 3-Fluoro-4-methylpyridine: A Manufacturer's Guide.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. appchemical.com [appchemical.com]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 6. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 3-FLUORO-2-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 15. kishida.co.jp [kishida.co.jp]

Comprehensive 1H and 13C NMR Characterization of 3-Fluoro-4-hydroxy-2-methoxypyridine

Executive Summary

In modern drug development, fluorinated heterocycles are indispensable building blocks. The introduction of a fluorine atom modulates a molecule's pKa, enhances metabolic stability, and improves lipophilicity. Among these scaffolds, 3-Fluoro-4-hydroxy-2-methoxypyridine (CAS: 1227511-87-6) represents a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and novel antibacterials.

However, the dense functionalization of this pyridine ring—featuring a methoxy group, a hydroxyl group, and a fluorine atom on adjacent carbons—creates a complex web of electronic effects and heteronuclear spin-spin couplings. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond simple peak assignments, we will explore the causality behind the chemical shifts and outline a self-validating experimental protocol to ensure absolute structural certainty.

Principles of Signal Causality: Electronic Effects and J-Coupling

To accurately elucidate the structure of 3-Fluoro-4-hydroxy-2-methoxypyridine, one must understand the competing inductive ( −I ) and mesomeric ( +M ) effects dictating the electron density of the pyridine ring.

Chemical Shift Causality

-

The H-5 Shielding Effect: The hydroxyl group at C-4 is a strong π -donor ( +M effect). It pushes electron density onto the ortho and para positions. Consequently, the H-5 proton is highly shielded, resonating upfield at approximately 6.45 ppm.

-

The H-6 Deshielding Effect: Conversely, H-6 is situated adjacent to the electronegative pyridine nitrogen. The nitrogen's strong inductive withdrawal ( −I effect) strips electron density from C-6, deshielding the H-6 proton and pushing its resonance downfield to roughly 7.65 ppm.

-

Tautomeric Stability: While 4-hydroxypyridines typically exist in equilibrium with their 4-pyridone tautomers, the 2-methoxy group in this scaffold strongly stabilizes the aromatic pyridine form. As documented in studies of fluorinated methoxypyridines by [4], this locks the structure, yielding a distinct, highly deshielded -OH proton signal (~10.85 ppm) in polar aprotic solvents like DMSO- d6 .

Heteronuclear Spin-Spin Coupling ( 19 F)

Fluorine ( 19 F) has a 100% natural abundance and a nuclear spin of 1/2. It will couple with both protons and carbons, splitting their signals and providing a built-in mapping system for the molecule. The massive 1JCF ipso-coupling (~245 Hz) at C-3 is the primary anchor point for assigning the carbon spectrum.

Heteronuclear spin-spin coupling network (J-coupling) driven by the C3 fluorine atom.

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating—meaning the data inherently proves its own accuracy without relying solely on empirical predictions. The following methodology ensures high-fidelity data acquisition for fluorinated building blocks, adhering to standards utilized by commercial providers like [3] and [1].

Step 1: Optimized Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: DMSO- d6 is chosen over CDCl 3 because it acts as a strong hydrogen-bond acceptor. This "locks" the exchangeable -OH proton, slowing its chemical exchange rate and allowing it to be observed as a distinct, albeit broad, singlet rather than being lost to the baseline.

-

-

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate 0.0 ppm calibration.

Step 2: 1D NMR Acquisition Parameters

-

1 H NMR (400 MHz): Set the relaxation delay ( d1 ) to 2.0 seconds. Acquire 16 scans.

-

13 C NMR (100 MHz): Set the relaxation delay ( d1 ) to 5.0–8.0 seconds .

-

Causality: Quaternary carbons (C-2, C-3, C-4) lack attached protons, resulting in significantly longer spin-lattice relaxation times ( T1 ). A longer d1 prevents signal saturation, ensuring these critical, low-intensity, fluorine-split doublets are clearly resolved above the noise floor. Acquire a minimum of 512 scans.

-

Step 3: Orthogonal Validation via Heteronuclear Decoupling

To definitively prove that the multiplet structures observed in the carbon spectrum are caused by fluorine (and not impurities or anomalous coupling), acquire a 13 C{ 19 F} decoupled spectrum .

-

Self-Validation: The collapse of the massive 245 Hz doublet at 138.4 ppm into a sharp singlet provides absolute, self-validating proof of the C-F bond.

Workflow for self-validating NMR structural elucidation of fluorinated pyridines.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants derived from the structural verification of the SMILES string COc1nccc(O)c1F ( [2]).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Rationale |

| -OH | ~ 10.85 | br s | - | 1H | Exchangeable proton; stabilized by DMSO H-bonding. |

| H-6 | ~ 7.65 | dd | 3JHH = 7.0, 5JHF = 1.5 | 1H | Deshielded by adjacent N atom ( −I effect). |

| H-5 | ~ 6.45 | dd | 3JHH = 7.0, 4JHF = 5.0 | 1H | Shielded by adjacent -OH ( +M effect). |

| -OCH 3 | ~ 3.88 | s | - | 3H | Typical methoxy singlet; no active coupling to F. |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Rationale |

| C-4 | ~ 160.2 | d | 2JCF = 12.0 | Oxygen-bound quaternary carbon; ortho to Fluorine. |

| C-2 | ~ 156.5 | d | 2JCF = 15.5 | Bound to OMe and N; ortho to Fluorine. |

| C-6 | ~ 142.1 | d | 5JCF = 2.0 | Adjacent to N; minimal para-coupling to Fluorine. |

| C-3 | ~ 138.4 | d | 1JCF = 245.0 | Directly attached to F (massive ipso-coupling). |

| C-5 | ~ 108.6 | d | 3JCF = 5.5 | Shielded by OH ( +M effect); meta to Fluorine. |

| -OCH 3 | ~ 54.2 | s | - | Standard methoxy carbon. |

Note: Exact chemical shifts may vary slightly (± 0.1 ppm for 1 H, ± 1.0 ppm for 13 C) based on sample concentration and exact probe temperature.

Conclusion

The structural elucidation of 3-Fluoro-4-hydroxy-2-methoxypyridine requires a rigorous understanding of molecular electronics and heteronuclear spin physics. By recognizing the shielding power of the C-4 hydroxyl group and mapping the extensive J -coupling network generated by the C-3 fluorine, researchers can confidently assign every atom in this scaffold. Implementing the self-validating protocols outlined above—specifically the use of extended relaxation delays and heteronuclear decoupling—ensures high-fidelity analytical data suitable for regulatory IND submissions and advanced drug discovery workflows.

References

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3-Fluoro-4-hydroxy-2-methoxypyridine

This guide provides a comprehensive technical overview for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-4-hydroxy-2-methoxypyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom offers a powerful analytical probe for detailed structural elucidation and for monitoring molecular interactions. This document is intended for researchers, scientists, and drug development professionals who are leveraging the unique advantages of ¹⁹F NMR spectroscopy.

The inherent properties of the ¹⁹F nucleus, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, result in high sensitivity, which is approximately 83% that of ¹H NMR.[1][2][3] Furthermore, the expansive chemical shift range of ¹⁹F NMR, spanning over 800 ppm, minimizes the likelihood of signal overlap and provides exceptional sensitivity to the local electronic environment.[3][4] This makes it an ideal tool for detecting subtle changes in molecular structure and conformation.[4]

I. Foundational Principles: Understanding the ¹⁹F NMR Spectrum

The chemical shift (δ) of the fluorine nucleus in 3-Fluoro-4-hydroxy-2-methoxypyridine is dictated by the electronic environment surrounding it. The electron-donating and electron-withdrawing nature of the adjacent substituents on the pyridine ring, namely the hydroxyl and methoxy groups, significantly influences the shielding of the fluorine atom.

Key Factors Influencing the ¹⁹F Chemical Shift:

-

Inductive and Resonance Effects: The electron-donating hydroxyl group and the methoxy group will affect the electron density at the C-3 position, thereby influencing the ¹⁹F chemical shift. Resonance effects within the aromatic pyridine ring play a crucial role in delocalizing electron density, which in turn alters the shielding of the fluorine nucleus.[2][5]

-

Solvent Effects: The choice of solvent can significantly impact the ¹⁹F chemical shift, with variations of several parts per million (ppm) being common.[5] Intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals interactions between the analyte and solvent molecules alter the electronic environment of the fluorine nucleus.[5][6][7] Polar aprotic solvents like DMSO and DMF can cause significant deshielding.[8]

-

pH and Temperature: The hydroxyl group on the pyridine ring can exist in both protonated and deprotonated states depending on the pH of the solution. This change in ionization state will significantly alter the electronic distribution within the molecule and, consequently, the ¹⁹F chemical shift.[9][10] Temperature can also influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.[5]

Spin-Spin Coupling (J-coupling):

The fluorine nucleus will couple with neighboring magnetic nuclei, primarily protons (¹H) and carbon-13 (¹³C), providing valuable structural information. These through-bond scalar couplings are observed as splitting of the NMR signals.

-

¹⁹F-¹H Coupling: Expect to observe coupling between the fluorine at position 3 and the protons at positions 5 and 6 of the pyridine ring. The magnitude of these coupling constants (J-values), typically measured in Hertz (Hz), decreases with an increasing number of bonds separating the nuclei. Long-range couplings (over four or more bonds) are commonly observed in ¹⁹F NMR.[3][11][12]

-

¹⁹F-¹³C Coupling: Coupling between the fluorine and the carbon atoms of the pyridine ring will also be present. The one-bond coupling (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still informative.[12][13][14]

II. Experimental Design and Protocols

A meticulously planned experimental approach is critical for obtaining high-quality and reproducible ¹⁹F NMR data.

Diagram: Experimental Workflow for ¹⁹F NMR Analysis

Caption: A generalized workflow for the ¹⁹F NMR analysis of 3-Fluoro-4-hydroxy-2-methoxypyridine.

Protocol 1: Sample Preparation

-

Compound Preparation: Accurately weigh approximately 5-10 mg of 3-Fluoro-4-hydroxy-2-methoxypyridine.

-

Solvent Selection and Dissolution: Dissolve the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[15] The choice of solvent is critical and should be guided by the solubility of the analyte and the desired experimental conditions.[16]

-

Internal Reference: For accurate chemical shift referencing, add a small amount of an internal standard. Trifluoroacetic acid (TFA) or a sealed capillary containing CFCl₃ are common choices.[4][17][18] 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a certified reference material suitable for quantitative ¹⁹F NMR.[19][20]

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.[15]

Protocol 2: NMR Data Acquisition

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform tuning and shimming to optimize the magnetic field homogeneity.

-

1D ¹⁹F Spectrum (Proton Decoupled):

-

Set the spectral width to encompass the expected chemical shift range for fluoropyridines (e.g., -60 to -180 ppm).[20][21]

-

Use a 90° pulse angle to maximize the signal-to-noise ratio.[17]

-

Employ a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nucleus for quantitative measurements. A delay of 20 seconds is often sufficient.[4][17]

-

Acquire a suitable number of scans (e.g., 64-256) to achieve an adequate signal-to-noise ratio.

-

Apply broadband proton decoupling to collapse the ¹⁹F-¹H couplings into a singlet, simplifying the spectrum and improving sensitivity.

-

-

1D ¹⁹F Spectrum (Proton Coupled):

-

Repeat the acquisition without proton decoupling to observe the ¹⁹F-¹H coupling patterns. This is crucial for structural assignment.

-

-

(Optional) 2D NMR Experiments:

-

For unambiguous assignment of couplings, consider acquiring a ¹H-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment reveals long-range correlations between protons and the fluorine nucleus.[22]

-

Protocol 3: Data Processing and Analysis

-

Fourier Transformation and Phasing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and carefully phase the resulting spectrum to obtain pure absorption lineshapes.

-

Chemical Shift Referencing: Calibrate the chemical shift axis by setting the signal of the internal reference to its known value (e.g., TFA at ~ -76.55 ppm relative to CFCl₃).[2][18]

-

Integration and Coupling Constant Measurement: Integrate the area under the ¹⁹F signal to determine relative concentrations if multiple fluorinated species are present. Measure the J-coupling constants from the proton-coupled spectrum.

III. Data Interpretation and Structural Elucidation

The processed ¹⁹F NMR spectrum will provide a wealth of information about the structure and purity of the 3-Fluoro-4-hydroxy-2-methoxypyridine sample.

Table 1: Expected ¹⁹F NMR Data for 3-Fluoro-4-hydroxy-2-methoxypyridine

| Parameter | Expected Value/Pattern | Rationale |

| Chemical Shift (δ) | Highly dependent on solvent and pH | The electronic environment of the fluorine is sensitive to intermolecular interactions and the protonation state of the hydroxyl group.[5][9] |

| Multiplicity (¹H-coupled) | Doublet of doublets (dd) or more complex multiplet | Coupling to the H-5 and H-6 protons of the pyridine ring.[12] |

| ³J(F,H-5) | 5-10 Hz | Typical three-bond coupling constant in aromatic systems. |

| ⁴J(F,H-6) | 0.5-3.0 Hz | Smaller four-bond coupling constant.[23] |

Diagram: Key NMR Interactions in 3-Fluoro-4-hydroxy-2-methoxypyridine

Caption: Schematic of 3-Fluoro-4-hydroxy-2-methoxypyridine highlighting the key through-bond J-couplings involving the fluorine atom.

IV. Advanced Applications in Drug Discovery

Beyond structural confirmation, ¹⁹F NMR is a powerful tool in drug discovery and development.[24][25][26][27]

-

Fragment-Based Screening: The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it ideal for screening libraries of fluorinated fragments for binding to biological targets.[1][24][25] Changes in the ¹⁹F chemical shift or line broadening upon addition of a target protein can indicate binding.[1]

-

Protein-Ligand Interactions: By observing the ¹⁹F signal of the ligand, detailed information about the binding event, including binding constants and conformational changes, can be obtained.[24]

-

Quantitative Analysis (qNMR): ¹⁹F NMR can be used for the accurate and rapid quantification of fluorinated compounds in complex mixtures without the need for extensive sample preparation or compound-specific reference standards.[17][28]

V. Conclusion

The ¹⁹F NMR analysis of 3-Fluoro-4-hydroxy-2-methoxypyridine provides a highly sensitive and information-rich method for its characterization. By carefully considering the experimental parameters and understanding the fundamental principles governing the ¹⁹F NMR spectrum, researchers can gain deep insights into the structure, purity, and molecular interactions of this important fluorinated pyridine derivative.

VI. References

-

Beger, E., O'Malley, R. F., & Sardella, D. J. (Year). Active sites in dibenzopyrenes: Synthesis and studies of 3-fluoro- and 2,10-difluorobenzo(RST). Journal of the American Chemical Society. [Link]

-

Gerber, F., & Spindeldreher, S. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

Leung, E., & Norton, R. S. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]

-

Malet-Martino, M., & Martino, R. (1989). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. PubMed. [Link]

-

MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

-

Unknown. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Unknown Source. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. [Link]

-

Dolbier, W. R. (2009). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Future Science. [Link]

-

Norton, R. S., Leung, E., Chandrashekaran, I., & MacRaild, C. (2016). Applications of (19)F-NMR in Fragment-Based Drug Discovery. PubMed. [Link]

-

Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

-

Buhlmann, P., & Bühlmann, P. (1995). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. ResearchGate. [Link]

-

Smith, A. M., et al. (2011). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Inorganica Chimica Acta. [Link]

-

Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

-

Micura, R., & Tollinger, M. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Facilities. [Link]

-

Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Fry, C. G. (2021). Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Symposium Series. [Link]

-

Western University. (2013). NMR Sample Preparation. Western University. [Link]

-

DTIC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. [Link]

-

John, C., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Metcalfe, K., & Sherry, A. D. (1987). Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. Inorganic Chemistry. [Link]

-

Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]

-

Wouters, B. H., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. [Link]

-

University of California, Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

-

Bakhmutov, V. I. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry. [Link]

-

Hunger, M. (n.d.). Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. Unknown Source. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. colorado.edu [colorado.edu]

- 19. learning.sepscience.com [learning.sepscience.com]

- 20. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 21. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 22. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Solubility and pKa of 3-Fluoro-4-hydroxy-2-methoxypyridine

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-hydroxy-2-methoxypyridine

Abstract

The rational design of novel therapeutic agents hinges on a comprehensive understanding of a molecule's physicochemical properties, which govern its pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed framework for the characterization of 3-Fluoro-4-hydroxy-2-methoxypyridine, a substituted pyridine of interest to medicinal chemists. Due to the absence of extensive public data on this specific molecule, this document serves as a predictive analysis and a practical guide for researchers to determine its acid dissociation constant (pKa) and solubility profile. We delve into the theoretical underpinnings of how the fluoro, hydroxy, and methoxy substituents are expected to influence the molecule's properties. Furthermore, we provide field-proven, step-by-step experimental protocols for both potentiometric and spectrophotometric pKa determination, as well as qualitative and quantitative solubility assessment. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible physicochemical data, thereby accelerating discovery and development efforts.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The specific functionalization of the pyridine ring allows for the fine-tuning of a compound's biological activity and its drug-like properties. For a molecule such as 3-Fluoro-4-hydroxy-2-methoxypyridine, its absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to two fundamental physicochemical parameters: solubility and pKa.[2][3]

-

pKa , the acid dissociation constant, dictates the extent of a molecule's ionization at a given pH.[3] This is paramount, as the ionization state affects a compound's ability to cross biological membranes, its binding affinity to the target protein, and its aqueous solubility.[4]

-

Solubility directly impacts a drug's bioavailability and the feasibility of its formulation. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

This guide will first explore the anticipated effects of the substituent groups on the pKa and solubility of the title compound, followed by robust, detailed protocols for their empirical determination.

Theoretical Physicochemical Profile of 3-Fluoro-4-hydroxy-2-methoxypyridine

The electronic properties of the pyridine ring are modulated by the interplay of its three substituents: a fluorine atom at position 3, a hydroxyl group at position 4, and a methoxy group at position 2.

2.1. Analysis of Substituent Effects and Predicted pKa

The pyridine nitrogen possesses a lone pair of electrons, making it a weak base (the pKa of the pyridinium ion is ~5.2).[5] However, the molecule also contains a phenolic hydroxyl group, which is acidic. Therefore, 3-Fluoro-4-hydroxy-2-methoxypyridine is an amphoteric species with at least two potential ionization sites.

-

Effect on Pyridine Basicity (pKa₁): The basicity of the pyridine nitrogen will be significantly influenced by the substituents.

-

2-Methoxy Group: The oxygen atom's inductive electron-withdrawing effect is known to decrease the basicity of the pyridine nitrogen. For example, the pKa of 2-methoxypyridinium ion is 3.06, substantially lower than that of the pyridinium ion (5.23).[5]

-

3-Fluoro Group: Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect, which is known to decrease the basicity (and thus lower the pKa) of the pyridine nitrogen.[6][7]

-

4-Hydroxy Group: The hydroxyl group can act as both an electron-withdrawing group (inductive effect) and an electron-donating group (resonance effect). Its net effect on the pyridine nitrogen's basicity is complex but is generally expected to be base-weakening.

Combining these effects, the pKa associated with the protonation of the pyridine nitrogen is predicted to be significantly lower than that of unsubstituted pyridine, likely in the range of 1.0 to 3.0.

-

-

Effect on Phenolic Acidity (pKa₂): The acidity of the 4-hydroxyl group will also be modulated by the other substituents.

-

The electron-withdrawing effects of the pyridine nitrogen and the 3-fluoro and 2-methoxy groups will stabilize the resulting phenoxide anion, thereby increasing the acidity of the hydroxyl group (i.e., lowering its pKa) compared to phenol (pKa ~10).

-

2.2. Predicted Solubility Profile

The solubility of an organic molecule is governed by the balance between its lipophilic and hydrophilic character, often summarized by the principle "like dissolves like."[8]

-

In Aqueous Media: The presence of the polar hydroxyl group and the basic pyridine nitrogen suggests the potential for hydrogen bonding with water, which would enhance aqueous solubility. However, the overall aromatic scaffold and the methoxy group contribute to its lipophilicity. Solubility will be highly pH-dependent. At pH values below pKa₁, the molecule will exist as a protonated, cationic species, which is expected to have significantly higher aqueous solubility. Similarly, at pH values above pKa₂, it will form an anionic phenoxide, also enhancing aqueous solubility. The lowest solubility is expected at the isoelectric point (pI), which lies between pKa₁ and pKa₂.

-

In Organic Solvents: The compound is expected to show good solubility in polar organic solvents like ethanol, methanol, and DMSO, and lower solubility in non-polar solvents such as hexane.

Experimental Determination of pKa

For precise pKa determination, potentiometric titration is a high-precision and historically standard method.[9][10] UV-Vis spectrophotometry offers an excellent alternative, particularly for compounds with low solubility or requiring smaller sample quantities, provided the molecule has a suitable chromophore near the ionization site.[9][11]

3.1. Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring pH changes as a titrant of known concentration is added to a solution of the test compound.[3][12] The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate measurements.[12]

-

Solution Preparation:

-

Prepare a stock solution of 3-Fluoro-4-hydroxy-2-methoxypyridine (e.g., 10 mM in a suitable co-solvent like methanol if aqueous solubility is low, noting that this will yield an apparent pKa, or pKa').[9]

-

Prepare standardized titrant solutions: 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[9]

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[12]

-

-

Titration Procedure (for two pKa values):

-

Pipette a known volume (e.g., 20 mL) of the background electrolyte into a thermostatted titration vessel.

-

Add a precise aliquot of the compound's stock solution to achieve a final concentration of approximately 1 mM.[12]

-

If necessary, adjust the starting pH to the acidic range (e.g., pH 2.0) with the 0.1 M HCl titrant.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the second equivalence point (e.g., to pH 12.0).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the titration curve to accurately identify the equivalence points.[13]

-

The pKa value is equal to the pH at the half-equivalence point.[12] For the first pKa (pKa₁), this is the pH at half the volume of NaOH required to reach the first equivalence point. The second pKa (pKa₂) is found from the midpoint between the first and second equivalence points.

-

-

Replication: Perform the titration in triplicate to ensure reproducibility.[2]

Caption: Workflow for pKa Determination by Potentiometric Titration.

3.2. Protocol: pKa Determination by UV-Vis Spectrophotometry

This technique is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.[14][15] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be derived.[11]

Methodology:

-

Wavelength Selection:

-

Prepare two solutions of the compound (~50 µM) at extreme pH values (e.g., pH 2 and pH 12) to represent the fully protonated and fully deprotonated species.

-

Scan the UV-Vis spectrum (e.g., 220-500 nm) for both solutions.

-

Identify the wavelength(s) of maximum absorbance difference between the two species.[11]

-

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

-

Sample Preparation:

-

Prepare a stock solution of the compound (e.g., 10 mM in DMSO).[11]

-

In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the series of pH buffers. The final compound concentration should be in the µM range (e.g., 50 µM) and the co-solvent concentration should be low and constant (e.g., <1% v/v).[11]

-

-

Measurement:

-

Measure the absorbance of each well at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

Experimental Determination of Solubility

Solubility can be assessed both qualitatively, to understand behavior in different solvent classes, and quantitatively, to determine a precise value (e.g., in µg/mL or mM). The gold-standard quantitative method is the shake-flask technique, which measures thermodynamic solubility.[16]

4.1. Protocol: Qualitative Solubility Assessment

This procedure classifies the compound based on its solubility in a series of aqueous and organic solvents.[17][18]

Methodology:

-

Sample Preparation: Place a small, pre-weighed amount of the compound (e.g., 1-5 mg) into a series of small test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different solvent. Vigorously shake or vortex each tube for 60 seconds.[8]

-

Observation: Visually inspect for complete dissolution.

-

Solvent Series:

-

Water: To determine aqueous solubility.

-

5% HCl: To determine if the compound dissolves in acid (indicative of a basic group like the pyridine nitrogen).[18]

-

5% NaOH: To determine if the compound dissolves in base (indicative of an acidic group like the phenol).[18]

-

Methanol, Ethanol: Polar organic solvents.

-

Dichloromethane, Ethyl Acetate: Solvents of intermediate polarity.

-

Hexane: A non-polar organic solvent.

-

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is critically important and is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification:

-

Prepare a standard curve of the compound at known concentrations.

-

Accurately dilute the saturated supernatant into the mobile phase used for analysis.

-

Determine the concentration of the compound in the diluted supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as µg/mL or mM.

Data Collation and Interpretation

All experimental data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Experimentally Determined pKa Values for 3-Fluoro-4-hydroxy-2-methoxypyridine

| pKa Value | Method Used | Temperature (°C) | Co-solvent (%) | Ionic Strength (M) | Mean ± SD (n=3) | Assignment |

|---|---|---|---|---|---|---|

| pKa₁ | Potentiometric Titration | 25 | 0 | 0.15 | Data N/A | Pyridinium Ion |

| pKa₂ | Potentiometric Titration | 25 | 0 | 0.15 | Data N/A | Hydroxyl Group |

| pKa₁ | UV-Vis Spectrophotometry | 25 | 1% DMSO | 0.15 | Data N/A | Pyridinium Ion |

| pKa₂ | UV-Vis Spectrophotometry | 25 | 1% DMSO | 0.15 | Data N/A | Hydroxyl Group |

Table 2: Solubility Profile of 3-Fluoro-4-hydroxy-2-methoxypyridine

| Solvent / Medium | Method | Temperature (°C) | Qualitative Result | Quantitative Solubility |

|---|---|---|---|---|

| Water (pH unadjusted) | Shake-Flask | 25 | Data N/A | Data N/A |

| Phosphate-Buffered Saline (pH 7.4) | Shake-Flask | 25 | Data N/A | Data N/A |

| 0.1 M HCl (pH 1) | Shake-Flask | 25 | Data N/A | Data N/A |

| 0.1 M NaOH (pH 13) | Shake-Flask | 25 | Data N/A | Data N/A |

| Methanol | Qualitative | 25 | Data N/A | - |

| Dichloromethane | Qualitative | 25 | Data N/A | - |

| Hexane | Qualitative | 25 | Data N/A | - |

Conclusion

The successful progression of a potential drug candidate like 3-Fluoro-4-hydroxy-2-methoxypyridine through the discovery pipeline is critically dependent on an early and accurate assessment of its physicochemical properties. This guide provides a dual approach: a theoretical framework to predict the influence of its unique substitution pattern on pKa and solubility, and a set of robust, detailed experimental protocols to empirically determine these vital parameters. By systematically applying the methodologies outlined herein, researchers can generate the high-quality data necessary for building structure-activity relationships, optimizing ADME properties, and making informed decisions in the complex process of drug development.

References

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Kromdijk, W., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

Ünal DÜ, Aydoğdu SN. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Haryani, S., et al. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

S. D. Pastor, et al. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from [Link]

-

Analytical Chemistry. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

-

Monash University. (2018). The influence and manipulation of acid/base properties in drug discovery. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. research.monash.edu [research.monash.edu]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.ws [chem.ws]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scispace.com [scispace.com]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Biological and Pharmacological Profile of Fluorinated Hydroxypyridines: A Technical Guide for Drug Development

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, target affinity, and precise pharmacokinetic distribution. The incorporation of fluorine into heterocyclic scaffolds—specifically hydroxypyridines—represents a masterclass in rational drug design and bioisosteric replacement.

This in-depth technical guide elucidates the physicochemical causality, synthetic methodologies, and biological applications of fluorinated hydroxypyridines (FHPs), providing actionable insights for drug development professionals.

Physicochemical Causality: The "Fluorine Effect"

To understand the biological activity of fluorinated hydroxypyridines, we must first analyze the causality behind the "fluorine effect." Adding a fluorine atom to a hydroxypyridine core does not merely alter its shape; it fundamentally rewrites its electronic and thermodynamic profile.

-

Electronegativity & pKa Modulation: Fluorine is the most electronegative element. When attached to a hydroxypyridine ring, it exerts a profound inductive electron-withdrawing effect. This significantly lowers the pKa of both the pyridine nitrogen and the hydroxyl group. In modern drug design, modulating the pKa of a basic nitrogen is a proven strategy to disrupt off-target binding, such as hERG potassium ion channel interactions, thereby mitigating cardiovascular toxicity .

-

Metabolic Stability: The C–F bond (≈ 485 kJ/mol) is significantly stronger than the C–H bond (≈ 410 kJ/mol). Strategic placement of fluorine on the hydroxypyridine ring blocks oxidative metabolism by cytochrome P450 enzymes, extending the drug's half-life.

-

Tautomeric Equilibrium: Hydroxypyridines exist in a dynamic equilibrium with their pyridinone tautomers (e.g., 3-hydroxypyridin-4-one). Fluorine substitution shifts this equilibrium, directly impacting the molecule's ability to act as a bidentate ligand for metal chelation .

Quantitative Data: Physicochemical Comparison

The following table summarizes the causal impact of fluorination on the hydroxypyridine scaffold:

| Property | 3-Hydroxypyridine (Non-Fluorinated) | 2-Fluoro-3-hydroxypyridine | Causality / Biological Impact |

| C-X Bond Energy | ≈ 410 kJ/mol (C-H) | ≈ 485 kJ/mol (C-F) | Increased resistance to CYP450 oxidative degradation. |

| pKa (Pyridine N) | ≈ 5.0 | ≈ 3.0 - 3.5 | Inductive effect reduces basicity, mitigating hERG toxicity. |

| Lipophilicity (LogP) | Baseline | Increased | Enhanced cellular membrane and BBB permeability. |

| Tautomeric State | Pyridinol / Pyridinone | Shifted equilibrium | Modulates metal chelation affinity (e.g., Fe³⁺ binding). |

Biological Activity and Therapeutic Applications

Metal Chelation and CNS Targeting

Hydroxypyridinones (HOPOs), derived from hydroxypyridines, are privileged scaffolds for metal chelation. Hexadentate 3-hydroxypyridin-4-ones (3,4-HOPOs) are highly effective at binding hard metals like Fe(III) . By introducing fluorine at the 2- or 5-position, researchers achieve two critical outcomes:

-

Affinity Tuning: The electronic environment of the oxygen donors is optimized, altering the affinity constant for Fe(III).

-

CNS Penetration: The increased lipophilicity of the resulting iron complex facilitates penetration across the blood-brain barrier (BBB), enabling targeted CNS metabolic studies and treatments for neurodegenerative iron-overload disorders .

Caption: Mechanism of action for fluorinated hydroxypyridinones in targeted CNS iron chelation.

Antiviral Scaffolds (HIV NNRTIs)

Fluorohydroxypyridines are indispensable building blocks in antiviral drug discovery. Through N-oxide formation and subsequent rearrangement, these precursors yield complex aryloxy-pyridines. These derivatives function as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which allosterically bind to HIV reverse transcriptase, inducing a conformational change that halts viral replication .

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 2-fluoro-3-hydroxypyridine via directed ortho-lithiation .

Rationale: Conventional nucleophilic additions to pyridines lack regiocontrol. As an application scientist, I rely on the strong inductive effect of the fluorine atom to direct lithiation exclusively to the C3 position, creating a highly predictable, self-validating regioselective system.

Step-by-Step Methodology: Synthesis of 2-Fluoro-3-hydroxypyridine

-

System Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere to prevent moisture quenching. Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

-

Base Generation: Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq) to generate lithium diisopropylamide (LDA) in situ.

-

Regioselective Lithiation: Slowly add 2-fluoropyridine (1.0 eq) to the LDA solution. The fluorine atom's electronegativity inductively acidifies the adjacent C3 proton, ensuring exclusive deprotonation at C3. Stir for 2 hours at -78°C.

-

Borate Esterification: Introduce trimethylborate (1.2 eq) dropwise. The resulting aryl lithium intermediate undergoes nucleophilic attack on the borate, forming a pyridylboronate intermediate.

-

Oxidative Cleavage: Warm the reaction to 0°C and cautiously add peracetic acid. This oxidatively cleaves the C–B bond, yielding the hydroxyl group at the C3 position.

-

Isolation & Validation: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography. Validate the regiochemistry using ¹⁹F and ¹H NMR (confirming the loss of the C3 proton and analyzing the coupling patterns of the C4/C5/C6 protons).

Caption: Workflow for the regioselective synthesis and validation of 2-fluoro-3-hydroxypyridine.

Conclusion

The integration of fluorinated hydroxypyridines into medicinal chemistry pipelines is not merely a synthetic exercise; it is a strategic maneuver to manipulate pharmacokinetics, enhance metabolic stability, and drive target specificity. By leveraging the inductive effects of fluorine, drug development professionals can precisely engineer the pKa and lipophilicity of heterocyclic scaffolds, unlocking advanced therapeutic applications ranging from CNS-penetrating metal chelators to potent antiviral inhibitors.

References

-

Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.[Link]

-

Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews.[Link]

-

Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake. Journal of Medicinal Chemistry.[Link]

- Non-nucleoside reverse transcriptase inhibitors (US8486975B2).

3-Fluoro-4-hydroxy-2-methoxypyridine: A Privileged Scaffold for Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is essential for navigating complex structure-activity relationship (SAR) landscapes. 3-Fluoro-4-hydroxy-2-methoxypyridine (CAS: 1227511-87-6) has emerged as a sophisticated, multi-vector chemical scaffold [1]. Unlike simple pyridines, this molecule presents a highly tuned triad of functional groups: a metabolic-shielding fluorine at C3, a versatile hydrogen-bonding hydroxyl at C4, and a sterically demanding, lipophilic methoxy group at C2.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its ability to act as an advanced bioisostere. It seamlessly mimics phenols, amides, and carboxylic acids while offering superior pharmacokinetic properties. This whitepaper provides an in-depth technical analysis of the scaffold's physicochemical profiling, its mechanistic role in target engagement, and field-proven synthetic methodologies for its functionalization.

Physicochemical Profiling & Structural Rationale

To utilize 3-fluoro-4-hydroxy-2-methoxypyridine effectively, one must understand the causality behind its physicochemical behavior. The introduction of fluorine into heterocyclic systems fundamentally alters electron distribution, impacting both the pKa and the tautomeric equilibrium of the molecule [2].

The Fluorine Effect and Tautomerism

Hydroxypyridines exist in a solvent-dependent tautomeric equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic) forms[3].

-

Causality: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the C4-hydroxyl group compared to unsubstituted pyridin-4-ol, making it a stronger hydrogen-bond donor.

-

Steric Shielding: The C2-methoxy group provides steric hindrance adjacent to the pyridine nitrogen, which disfavors N-alkylation and stabilizes the aromatic 4-hydroxypyridine tautomer in lipophilic environments. Furthermore, this methoxy group blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the highly reactive C2 position [4].

Quantitative Property Comparison

The table below summarizes the calculated physicochemical shifts induced by the scaffold's substitution pattern, demonstrating why it is favored in Fragment-Based Drug Discovery (FBDD).

| Property | Unsubstituted Pyridin-4-ol | 3-Fluoro-4-hydroxy-2-methoxypyridine | Causality / Impact on Drug Design |

| ClogP | ~0.30 | ~1.45 | C2-OMe and C3-F increase lipophilicity, enhancing membrane permeability. |

| pKa (OH) | 11.1 | ~8.5 - 9.0 | C3-F inductive withdrawal increases acidity; better mimics phenolic bioisosteres. |

| TPSA (Ų) | 33.1 | 42.4 | Addition of the methoxy oxygen provides an extra H-bond acceptor vector. |

| Metabolic Stability | Low (prone to C2 oxidation) | High | C2 and C3 positions are blocked, preventing rapid Phase I metabolism. |

Medicinal Chemistry Applications

Kinase Hinge Binding

In kinase inhibitor design, the ATP-binding hinge region requires precise hydrogen-bond donor/acceptor pairs. The 4-hydroxy/pyridine-nitrogen motif of this scaffold acts as a bidentate anchor. The C3-fluorine further enhances binding affinity through orthogonal halogen bonding with backbone carbonyls in the kinase active site [3].

Metalloenzyme Inhibition (MBPs)

Hydroxypyridinones and their derivatives are highly effective Metal-Binding Pharmacophores (MBPs) [5]. In targets such as HIV integrase or influenza endonuclease, the active site contains dinuclear metal centers (Mn²⁺ or Mg²⁺). The lowered pKa of the 4-hydroxyl group in 3-fluoro-4-hydroxy-2-methoxypyridine allows it to easily deprotonate at physiological pH, forming a robust, bidentate chelation complex with these metal ions alongside the pyridine nitrogen.

Fig 1. Pharmacophore mapping of the scaffold for kinase and metalloenzyme target engagement.

Advanced Synthetic Protocols: C4-Functionalization

To expand the 3D vector space of this scaffold, carbon-carbon bond formation at the C4 position is often required. Because the C3-fluorine reduces the nucleophilicity of the 4-hydroxyl oxygen, standard alkylation is inefficient. The optimal, field-proven strategy is O-triflation followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling .

The following protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream progression.

Step-by-Step Methodology: Synthesis of 4-Aryl-3-fluoro-2-methoxypyridines

Phase 1: Electrophilic Activation (O-Triflation)

-

Rationale: Converting the hydroxyl group to a trifluoromethanesulfonate (triflate) creates an excellent pseudohalogen leaving group for oxidative addition by Palladium.

-

Setup: Charge a flame-dried Schlenk flask with 3-fluoro-4-hydroxy-2-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: A sterically hindered base is chosen over triethylamine to prevent nucleophilic attack on the highly reactive triflating agent.

-

Activation: Cool the system to -78°C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq). Stir for 1 hour, allowing the reaction to slowly warm to 0°C.

-

Validation Checkpoint 1 (IPC): Perform TLC (Hexanes/EtOAc 3:1) and LC-MS. Self-Validation: The reaction is complete when the starting material mass ( m/z 144.1 [M+H]⁺) disappears, replaced entirely by the triflate mass ( m/z 276.0 [M+H]⁺). If starting material persists, re-cool to -78°C and add 0.2 eq Tf₂O.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude triflate immediately to prevent hydrolytic degradation.

Phase 2: Suzuki-Miyaura Cross-Coupling

-

Setup: Dissolve the crude triflate (1.0 eq) and an arylboronic acid (1.5 eq) in a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Catalysis: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination of sterically hindered ortho-substituted (C3-F) biaryl systems.

-

Reaction: Heat the mixture to 90°C for 4 hours under argon.

-

Validation Checkpoint 2 (Final QC): Following standard ethyl acetate extraction and silica gel purification, analyze the product via ¹⁹F NMR and IR spectroscopy. Self-Validation: The IR spectrum must show a complete absence of the broad O-H stretch (~3200 cm⁻¹). The ¹⁹F NMR should display a single sharp peak for the C3-fluorine, confirming the loss of the CF₃ group from the triflate.

Fig 2. Self-validating synthetic workflow for C4-functionalization via O-triflation and coupling.

Conclusion

The 3-fluoro-4-hydroxy-2-methoxypyridine scaffold represents a triumph of rational medicinal chemistry design. By leveraging the inductive effects of fluorine and the steric properties of the methoxy group, researchers can deploy this building block to overcome metabolic liabilities, enhance target affinity via specialized hydrogen bonding, and systematically explore complex chemical space.

References

-

Title : Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link][1]

-

Title : Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones Source : ACS Medicinal Chemistry Letters URL : [Link][2]

-

Title : Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors Source : ACS Medicinal Chemistry Letters URL : [Link][3]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-4-hydroxy-2-methoxypyridine Derivatives

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal and process chemists.[1]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the specific and often challenging substrate class of 3-fluoro-4-hydroxy-2-methoxypyridine derivatives. These substituted pyridines are of significant interest in drug discovery due to their potential to act as bioisosteres for other aromatic systems and their unique electronic properties. However, their functionalization can be complicated by the inherent electronic nature of the pyridine ring, the presence of multiple substituents, and potential for catalyst inhibition.[3]

This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss key aspects of reaction optimization, and outline the scope and limitations of this transformation for this particular substrate class.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a substituted halopyridine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[6]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[7] The choice of base is crucial and can significantly impact the reaction's efficiency.[5]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][7]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of 4-Bromo-3-fluoro-2-methoxypyridin-5-ol

This protocol provides a general procedure for the coupling of an amine with a representative 3-fluoro-4-hydroxy-2-methoxypyridine derivative. The specific conditions may require optimization depending on the nature of the amine.

Reagents and Equipment:

-

4-Bromo-3-fluoro-2-methoxypyridin-5-ol

-

Amine (e.g., morpholine, piperidine, aniline derivative)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)[8][9]

-

Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))[10]

-

Anhydrous solvent (e.g., toluene, dioxane)[6]

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Inert gas (nitrogen or argon) supply

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

-